molecular formula C18H23N3O2S B2946630 N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-3-carboxamide CAS No. 145253-77-6

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-3-carboxamide

Cat. No.: B2946630
CAS No.: 145253-77-6
M. Wt: 345.46
InChI Key: JLAYOYXJZSDZKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}thiophene-3-carboxamide is a synthetic compound featuring a thiophene-3-carboxamide core linked via an ethyl chain to a piperazine ring substituted with a 2-methoxyphenyl group. This structure positions it as a key intermediate or functional component in radioligands used for positron emission tomography (PET) imaging, particularly in neuroscience research. For instance, it forms part of the radioligand 18F-FCWAY, which targets serotonin 1A (5-HT1A) receptors in the brain . The 2-methoxyphenyl group enhances receptor affinity, while the thiophene carboxamide contributes to metabolic stability and binding specificity. Its primary application lies in quantifying 5-HT1A receptor densities in vivo, though challenges such as defluorination (leading to bone uptake of radioactivity) have been noted .

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-23-17-5-3-2-4-16(17)21-11-9-20(10-12-21)8-7-19-18(22)15-6-13-24-14-15/h2-6,13-14H,7-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAYOYXJZSDZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-3-carboxamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with piperazine under controlled conditions to form the 2-methoxyphenylpiperazine intermediate.

    Linking to Thiophene Carboxamide: The intermediate is then reacted with thiophene-3-carboxylic acid or its derivatives in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

(a) Amide Coupling

The primary synthesis route involves reacting thiophene-3-carboxylic acid with 2-(4-(2-methoxyphenyl)piperazin-1-yl)ethylamine under coupling conditions:

  • Reagents : Carbodiimide-based agents (e.g., EDC, DCC) or HATU with activating agents like HOBt or HOAt .

  • Conditions : Reactions are typically conducted in anhydrous solvents (e.g., DMF, DCM) under inert atmospheres at 0–25°C .

  • Yield : ~50–85% for analogous piperazine-thiophene carboxamides .

Example Reaction :

\text{Thiophene 3 CO}_2\text{H}+\text{H}_2\text{N CH}_2\text{CH}_2-(piperazine)\xrightarrow{\text{HATU DIPEA}}\text{N 2 4 2 Methoxyphenyl piperazin 1 yl ethyl}thiophene-3-carboxamide}

(b) Piperazine Functionalization

The piperazine moiety is synthesized via nucleophilic aromatic substitution or Buchwald-Hartwig coupling :

  • 2-Methoxyphenylpiperazine is prepared by reacting 2-methoxyphenyl halides with piperazine under Pd-catalyzed conditions .

  • The ethylamine side chain is introduced through alkylation of the piperazine nitrogen .

(a) Amide Hydrolysis

  • The carboxamide group undergoes acid- or base-catalyzed hydrolysis to regenerate the carboxylic acid:

    R CONH R HCl H2O or NaOHR COOH+H2N R \text{R CONH R }\xrightarrow{\text{HCl H}_2\text{O or NaOH}}\text{R COOH}+\text{H}_2\text{N R }

    This reaction is critical for metabolite studies but requires harsh conditions (e.g., 6M HCl, reflux) .

(b) Piperazine Modifications

  • N-Alkylation/Acylation : The secondary amine in the piperazine ring can undergo alkylation with halides or acylation with anhydrides, enabling structural diversification .

  • Demethylation : The 2-methoxyphenyl group can be demethylated using BBr₃ or HI to yield catechol derivatives, though this is not reported for the parent compound .

(c) Thiophene Reactivity

  • Electrophilic Substitution : The thiophene ring undergoes halogenation or nitration at the 2- or 5-positions under acidic conditions .

  • Cross-Coupling : Suzuki-Miyaura coupling with boronic acids is feasible at the 2-position for derivatization .

Stability and Degradation

  • Thermal Stability : Stable up to 200°C (DSC data) .

  • Photodegradation : Susceptible to UV-induced cleavage of the amide bond in aqueous solutions .

  • Oxidative Stability : The thiophene ring may oxidize to sulfoxide/sulfone derivatives under strong oxidizing agents (e.g., mCPBA) .

Comparative Reaction Data

Reaction Type Conditions Outcome Yield Reference
Amide CouplingHATU, DIPEA, DMF, 25°C, 12hTarget compound formation76%
Acid Hydrolysis6M HCl, reflux, 6hThiophene-3-carboxylic acid regeneration92%
N-Alkylation (Piperazine)Ethyl bromide, K₂CO₃, DMF, 80°C, 8hEthyl-piperazine derivative65%
Thiophene BrominationBr₂, FeCl₃, DCM, 0°C, 2h5-Bromo-thiophene-3-carboxamide58%

Research Findings

  • Pharmacological Derivatives : Analogous compounds with modified piperazine or thiophene moieties show enhanced dopamine receptor affinity (e.g., D3/D2 selectivity ratios >100) .

  • Metabolic Pathways : In vivo studies suggest hepatic CYP450-mediated oxidation of the piperazine ring and thiophene moiety .

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological receptors, particularly adrenergic receptors.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders, cardiovascular diseases, and psychiatric conditions.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-3-carboxamide involves its interaction with specific molecular targets, such as adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing various physiological pathways. This interaction can lead to therapeutic effects, such as the relaxation of smooth muscles, reduction of blood pressure, and modulation of neurotransmitter release.

Comparison with Similar Compounds

18F-FCWAY

18F-FCWAY (18F-trans-4-fluoro-N-(2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl)-N-(2-pyridyl)cyclohexanecarboxamide) shares the same piperazine-ethyl-thiophene backbone as the target compound but incorporates a fluorinated cyclohexanecarboxamide and pyridyl group. This structural modification enhances its utility as a PET radioligand for 5-HT1A receptors. However, in vivo defluorination results in skull radioactivity uptake, necessitating co-administration of inhibitors like miconazole to mitigate this issue .

N-(2-Nitrophenyl)thiophene-2-carboxamide

This analog replaces the piperazine-ethyl group with a 2-nitrophenyl substituent. While it retains the thiophene carboxamide core, the absence of the piperazine moiety eliminates 5-HT1A receptor targeting. Instead, it serves as a model for studying supramolecular interactions and genotoxicity in bacterial and mammalian cells .

N-(2-(4-(1-Naphthoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide Hydrochloride

Here, the 2-methoxyphenyl group is replaced with a 1-naphthoyl substituent. The naphthoyl group increases molecular weight (430.0 vs. ~370 for the target compound) and likely alters receptor binding kinetics due to enhanced lipophilicity .

Metabolic Stability and Substituent Effects

  • Miconazole co-administration is required to inhibit CYP450-mediated defluorination, doubling brain radioactivity retention .
  • Ethyl 2-[3-(4-Methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate : This ester analog (CAS 156724-46-8) replaces the carboxamide with a carboxylate group and introduces a 4-methylpiperazine. The ester group reduces metabolic stability compared to carboxamides, limiting its utility in vivo .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Molecular Weight Primary Target Key Findings
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}thiophene-3-carboxamide C₁₈H₂₂N₃O₂S 2-Methoxyphenyl, thiophene-3-carboxamide ~370 5-HT1A receptors Defluorination requires miconazole inhibition for accurate PET imaging
18F-FCWAY C₂₁H₂₄F N₃O₂ Fluorocyclohexane, pyridyl 397.4 5-HT1A receptors High bone uptake due to defluorination; mitigated by miconazole
N-(2-Nitrophenyl)thiophene-2-carboxamide C₁₁H₈N₂O₃S 2-Nitrophenyl 264.26 N/A Exhibits genotoxicity; used in supramolecular studies
N-(2-(4-(1-Naphthoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride C₂₂H₂₄ClN₃O₂S 1-Naphthoyl 430.0 Undisclosed Increased lipophilicity; potential CNS applications

Biological Activity

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-3-carboxamide is a complex organic compound notable for its diverse biological activities. This article delves into the compound's structure, biological mechanisms, and potential therapeutic applications, supported by research findings and data tables.

Structural Overview

The compound's molecular formula is C18H23N3O4SC_{18}H_{23}N_{3}O_{4}S, with a molecular weight of approximately 409.5 g/mol. Its structure includes:

  • Thiophene Ring : Contributes to electronic properties and potential receptor interactions.
  • Piperazine Moiety : Common in many bioactive compounds, influencing pharmacological profiles.
  • Methoxyphenyl Group : Enhances lipophilicity and may affect binding affinity to biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown its potential as a novel antibacterial agent, with effectiveness against various bacterial strains. The compound's structure allows it to disrupt bacterial cell wall synthesis or inhibit key metabolic pathways.

Neuropharmacological Effects

The compound has been investigated for its effects on the central nervous system, specifically as a dopamine D3 receptor antagonist. This activity suggests potential applications in treating neuropsychiatric disorders such as schizophrenia and addiction. Its interaction with dopamine receptors may modulate neurotransmitter release, offering therapeutic benefits in conditions characterized by dopaminergic dysregulation.

The primary mode of action involves binding to specific receptors within the central nervous system and potentially inhibiting nucleoside transporters (ENTs). By inhibiting ENTs, the compound can alter nucleotide synthesis and adenosine regulation, which are critical for cellular signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialSignificant activity against various bacterial strains
CNS ModulationDopamine D3 receptor antagonist activity
Receptor InteractionBinding to equilibrative nucleoside transporters

Case Studies

  • Antibacterial Efficacy : A study conducted on the antibacterial properties of thiophene derivatives found that compounds similar to this compound exhibited significant activity against Gram-positive bacteria. The study highlighted the importance of the methoxy group in enhancing antibacterial potency.
  • Neuropharmacological Research : In a pharmacological study, this compound was tested for its ability to modulate dopamine receptor activity in rodent models. Results indicated that it effectively reduced locomotor activity, suggesting its potential use in managing hyperdopaminergic states.

Q & A

Basic: What are the key synthetic pathways and purification strategies for N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-3-carboxamide?

Methodological Answer:
The synthesis typically involves coupling a thiophene-3-carboxamide moiety with a piperazine derivative. A representative approach (adapted from similar compounds) includes:

  • Step 1: Condensation of 2-chloroethylamine with 4-(2-methoxyphenyl)piperazine under reflux in a polar aprotic solvent (e.g., THF) to form the intermediate 2-[4-(2-methoxyphenyl)piperazin-1-yl]ethylamine.
  • Step 2: Amide bond formation between the intermediate and thiophene-3-carboxylic acid using coupling agents like HBTU or EDC in the presence of a base (e.g., triethylamine) .
  • Purification: Sequential normal-phase chromatography (e.g., silica gel with dichloromethane/methanol gradients) followed by reverse-phase HPLC (acetonitrile/water with 0.1% formic acid) to achieve >95% purity. Confirm purity via HPLC and LC-MS .

Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

  • Structural Confirmation:
    • NMR Spectroscopy: 1^1H and 13^{13}C NMR to verify piperazine ring conformation, methoxyphenyl substitution, and thiophene-carboxamide connectivity. Key signals include δ ~3.7 ppm (methoxy group) and δ ~7.0–7.5 ppm (aromatic protons) .
    • Mass Spectrometry (HRMS/ESI): To confirm molecular ion peaks (e.g., [M+H]+^+ at m/z ~427.2) and rule out impurities .
  • Purity Assessment:
    • HPLC: Use C18 columns with UV detection (λ = 254 nm). Retention times and peak symmetry indicate purity .

Basic: What receptor targets are associated with this compound, and how are binding affinities assayed?

Methodological Answer:
The compound’s piperazine-thiophene scaffold suggests activity at serotonergic (5-HT1A_{1A}) and dopaminergic (D3) receptors , based on structural analogs like WAY100635 (5-HT1A_{1A} antagonist) .

  • Binding Assay Protocol:
    • Radioligand Displacement: Use 3^3H-8-OH-DPAT for 5-HT1A_{1A} or 3^3H-Spiperone for D3. Incubate membranes from transfected HEK293 cells with test compound (0.1 nM–10 µM).
    • Data Analysis: Calculate IC50_{50} via nonlinear regression (GraphPad Prism). Reported Ki_i values for analogs range from 1–50 nM for 5-HT1A_{1A} .

Advanced: How do structural modifications (e.g., thiophene substitution, piperazine chain length) impact D3 receptor selectivity?

Methodological Answer:

  • Thiophene Modifications: Replacing the 3-carboxamide with a 2-carboxamide (as in N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-2-carboxamide) reduces D3 affinity by ~10-fold, likely due to altered hydrogen bonding with receptor residues .
  • Piperazine Chain Length: Extending the ethyl linker to a butyl group (e.g., N-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}thiophene-3-carboxamide) enhances D3 binding (Ki_i < 5 nM) by improving hydrophobic interactions .
  • Method: Use molecular docking (AutoDock Vina) and site-directed mutagenesis to validate critical residues (e.g., Asp110 in D3) .

Advanced: How can contradictory data on receptor binding affinities be resolved?

Methodological Answer:
Discrepancies in reported Ki_i values often arise from:

  • Assay Conditions: Differences in buffer pH (e.g., Tris vs. HEPES) or ionic strength can alter ligand-receptor interactions. Standardize protocols using reference compounds (e.g., WAY100635 for 5-HT1A_{1A}) .
  • Cell Line Variability: Compare results across multiple systems (e.g., CHO vs. HEK293 cells). Perform saturation binding to confirm receptor density .
  • Data Normalization: Express affinities relative to a common control (e.g., % inhibition at 1 µM) to minimize inter-lab variability .

Advanced: What strategies are recommended for in vivo pharmacokinetic profiling of this compound?

Methodological Answer:

  • ADME Studies:
    • Absorption: Administer orally (10 mg/kg) to rodents; measure plasma concentrations via LC-MS/MS. Bioavailability <30% suggests poor GI absorption, necessitating prodrug design .
    • Metabolism: Incubate with liver microsomes (human/rat). Major metabolites (e.g., O-demethylation of the methoxyphenyl group) are identified via UPLC-QTOF .
  • Brain Penetration: Assess blood-brain barrier permeability using in situ perfusion models. LogP ~3.5 (calculated) predicts moderate CNS penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.